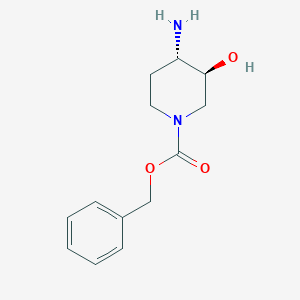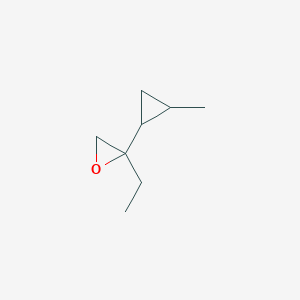![molecular formula C20H14ClF6N3O3 B2572719 [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-45-3](/img/structure/B2572719.png)
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The compound also contains a pyrazol group, which is a class of organic compounds with the formula C3H3N2H .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazol group, a trifluoromethyl group, and a phenoxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
The chemistry of heterocyclic compounds, such as pyrazoles, is a vital area of study. Gomaa and Ali (2020) reviewed the synthesis and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their use as building blocks for various heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. This work underscores the potential of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science Gomaa & Ali, 2020.
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. Kaur, Kumar, and Gupta (2015) discussed the significance of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, in influencing the activity profile of compounds. Their review highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents, indicating the potential biomedical applications of such compounds Kaur, Kumar, & Gupta, 2015.
Environmental Impact and Degradation
The environmental occurrence and degradation of chlorophenol compounds, which may share structural similarities with the query compound, have been extensively studied. For example, Bedoux et al. (2012) reviewed the toxicity, occurrence, and degradation of triclosan and its by-products in the environment. They highlighted its widespread use and persistence in the environment, indicating the importance of understanding the environmental impact and degradation pathways of chlorinated compounds Bedoux et al., 2012.
Chemosensors Development
Roy (2021) reviewed the development of chemosensors based on 4-methyl-2,6-diformylphenol, demonstrating how such compounds can be used to detect metal ions and other analytes. This highlights the application potential of similar compounds in developing sensors for environmental monitoring and analytical chemistry Roy, 2021.
Propriétés
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O3/c1-30-17(33-14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-32-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNYSFSKEJWCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)

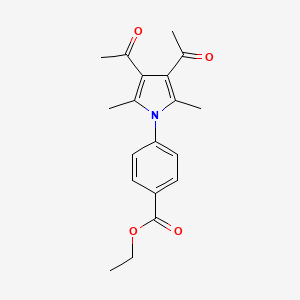
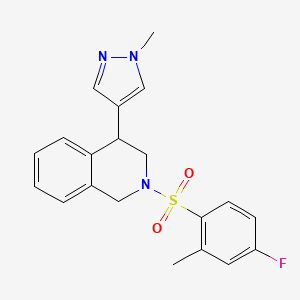
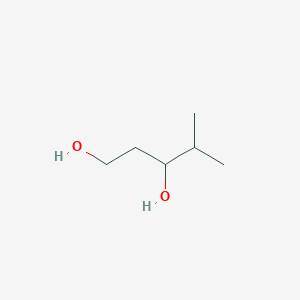
![2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2572652.png)

